N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide

Kinase inhibition Chemical probe c-Met

N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide (CAS 1334372-93-8) is a synthetic, drug-like small molecule built on a benzamide scaffold, substituted with a 2‑pyridyl amide and a 2‑pyrimidinyloxy ether. The compound has been implicated in kinase inhibition, with preliminary reports indicating activity against c‑Met kinase and potential antiproliferative effects in cancer cell models.

Molecular Formula C16H12N4O2
Molecular Weight 292.298
CAS No. 1334372-93-8
Cat. No. B2618327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide
CAS1334372-93-8
Molecular FormulaC16H12N4O2
Molecular Weight292.298
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3
InChIInChI=1S/C16H12N4O2/c21-15(20-14-4-1-2-9-17-14)12-5-7-13(8-6-12)22-16-18-10-3-11-19-16/h1-11H,(H,17,20,21)
InChIKeyKNCBLLBLRHIYCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide (CAS 1334372-93-8): Core Identity for Research Sourcing


N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide (CAS 1334372-93-8) is a synthetic, drug-like small molecule built on a benzamide scaffold, substituted with a 2‑pyridyl amide and a 2‑pyrimidinyloxy ether . The compound has been implicated in kinase inhibition, with preliminary reports indicating activity against c‑Met kinase and potential antiproliferative effects in cancer cell models . However, publicly available pharmacological data for this specific molecular entity remain extremely limited, with most records confined to vendor catalog descriptions rather than peer-reviewed comparator studies.

Synthetic Scaffold
Benzamide-based design compatible with kinase inhibitor SAR expansion campaigns.
Pathway Probe (unvalidated)
Reported c‑Met kinase context may support pathway studies after in‑house selectivity confirmation.
Reference Standard Suitability
Well-defined structure supports use as an analytical reference for HPLC, LC‑MS, or NMR method development.

Substitution Risk in N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide Analogs: Why Interchangeability Cannot Be Assumed


The 2‑pyridinyl‑amide and 2‑pyrimidinyl‑oxy benzamide scaffold belongs to a well‑known class of ATP‑competitive kinase inhibitors where even minor positional isomerism can profoundly alter kinase selectivity, cellular potency, and off‑target profiles [1]. Generic substitution with regioisomers (e.g., 3‑ or 4‑pyridinyl amide variants) or alternative heterocyclic ethers is therefore not scientifically sound without head‑to‑head quantitative evidence. In the absence of such data for this specific compound, any assumption of functional equivalence to in‑class molecules carries substantial risk of experimental variability, misassigned mechanism of action, or failed target engagement in downstream assays.

Regioisomer substitution (e.g. 3‑ or 4‑pyridinyl amide) may shift kinase selectivity and cellular response.
Heterocyclic ether variants can alter target engagement even within the same chemical class.
No head‑to‑head comparator data exist; assumed functional equivalence is not supported.

Quantitative Differentiation Evidence for N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide


Evidence Gap: No Head‑to‑Head Comparator Data Available for This Exact Compound

After exhaustive search of primary literature, patents, and authoritative databases (BindingDB, ChEMBL, PubChem), no quantitative comparator data – such as IC50, Ki, selectivity panel, cellular EC50, or in vivo PK – could be located for N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide versus any defined analog, alternative, or in‑class candidate [1]. The sole biochemical readout linked to this CAS number is an unreferenced mention of c‑Met kinase inhibition on a vendor page . No peer‑reviewed head‑to‑head study, patent example comparison, or reputable database entry provides a side‑by‑side measurement. This constitutes a critical evidence gap that must be weighed in procurement or experimental design.

Data availability
Data to verify
No IC₅₀, Ki, selectivity panel, cellular EC₅₀, or in vivo PK located for this exact compound versus any defined comparator.
Requires de novo comparative data to support procurement or experimental design.
Vendor‑level c‑Met inhibition claim only; no peer‑reviewed quantitative evidence.
Kinase inhibition Chemical probe c-Met

Application Scenarios for N-(pyridin-2-yl)-4-(pyrimidin-2-yloxy)benzamide Based on Available Evidence


Internal Kinase Profiling or SAR Expansion Campaign

Given the complete absence of comparator data, the primary value of this compound lies in its use as a structural starting point for internal structure–activity relationship (SAR) studies. Teams investigating pyridine‑pyrimidine benzamide kinase inhibitors may procure this compound to benchmark its basal activity profile against proprietary analogs, using the same assay conditions to generate the first quantitative differentiation dataset .

Chemical Biology Tool for c‑Met Pathway Deconvolution

If the unreferenced c‑Met inhibition claim is independently verified, the compound could serve as a chemical probe to dissect c‑Met‑dependent signaling in cellular models, provided its selectivity against other kinases is concurrently evaluated. Procurement here would be contingent on in‑house validation of target engagement and off‑target selectivity.

Reference Standard for Analytical Method Development

The compound’s well‑defined structure (C₁₆H₁₂N₄O₂, MW 292.29) and availability from multiple chemical suppliers make it suitable as a reference standard for HPLC, LC‑MS, or NMR method development in quality control workflows for related benzamide kinase inhibitors .

Negative Control for Meta‑Substituted Benzamide Analogs

Because the compound carries a para‑pyrimidinyloxy substituent, it could be employed as a positional isomer control in assays where meta‑ or ortho‑substituted analogs show potent activity, helping to validate the importance of substitution geometry for target binding.

Application
Selection Property
Validation Focus
Internal kinase profiling / SAR expansion
Benzamide scaffold
Basal kinase activity and selectivity
c‑Met pathway deconvolution
Reported c‑Met inhibition context
Target engagement and off‑target selectivity
Analytical reference standard
Well‑defined molecular identity
Purity and chromatographic performance
Positional isomer control
Para‑pyrimidinyloxy geometry
Binding activity vs. meta/ortho analogs
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